![molecular formula C13H10N2O5S2 B2860266 3-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid CAS No. 7184-83-0](/img/structure/B2860266.png)
3-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a useful research compound. Its molecular formula is C13H10N2O5S2 and its molecular weight is 338.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
The chemical compound is part of a broader class of thiazolidinone derivatives, which have been explored extensively for their synthesis, stereochemistry, and potential biological activities. A study highlights the synthesis of novel compounds with thiazolidinone cores, providing insight into their structural characteristics and biological assays. These compounds were synthesized from 10-undecenoic acid hydrazide via m-nitrobenzaldehyde-10-undecenohydrazone using mercaptoacetic acid, leading to a variety of thiazolidinone derivatives. Structural assignment and stereochemistry were meticulously analyzed, showcasing the compound's complexity and potential for further modification for various applications (Rahman et al., 2005).
Anticancer Activity
Thiazolidinone derivatives, including compounds structurally related to 3-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid, have shown promising anticancer activity. A study synthesizing Ciminalum–thiazolidinone hybrid molecules demonstrated significant antimitotic activity across a panel of cancer cell lines, including leukemia, colon cancer, CNS cancer, melanoma, gastric cancer, and breast cancers. The research underscores the importance of the thiazolidinone core and its substituents in achieving cytotoxic levels against cancer cells, highlighting the potential therapeutic applications of such compounds (Buzun et al., 2021).
Antimicrobial Properties
Thiazolidinone derivatives also possess antimicrobial properties, as evidenced by the synthesis of certain new thiazolidinone, thiazoline, and thiophene derivatives. These compounds were evaluated for their antimicrobial activities, with some showing promising results against specific pathogens. This research area opens up potential applications for these compounds in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Gouda et al., 2010).
Catalysis and Chemical Reactions
Moreover, thiazolidinone derivatives are investigated for their role in catalysis and facilitating chemical reactions. For example, sulfuric acid derivatives have been used as recyclable catalysts for condensation reactions, illustrating the utility of thiazolidinone-based compounds in synthetic chemistry to enhance reaction efficiencies and product yields (Tayebi et al., 2011).
properties
IUPAC Name |
3-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5S2/c16-11(17)5-6-14-12(18)10(22-13(14)21)7-8-3-1-2-4-9(8)15(19)20/h1-4,7H,5-6H2,(H,16,17)/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZLMXPUUYHQPB-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

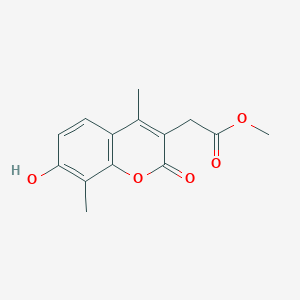
![3-[(4-Chlorophenyl)sulfanyl]-1-(2,4-difluorophenyl)pyrrolidine-2,5-dione](/img/structure/B2860185.png)
![ethyl 2-(2-((5-((3,4-dimethoxybenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2860187.png)
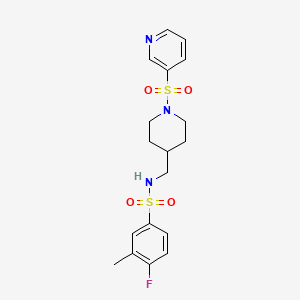
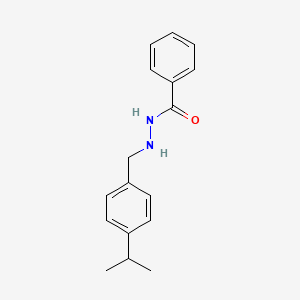

![(2S)-1-[2-[Ethyl(prop-2-enoyl)amino]acetyl]-N,N-dimethylpyrrolidine-2-carboxamide](/img/structure/B2860196.png)
![ethyl 3-oxo-4-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B2860197.png)
![[4-(6-Fluoro-1H-indol-3-yl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2860198.png)
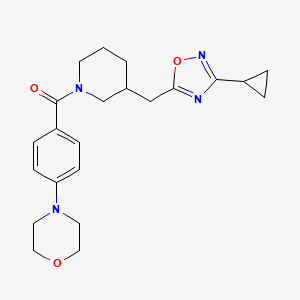
![2-(Methoxymethyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2860203.png)

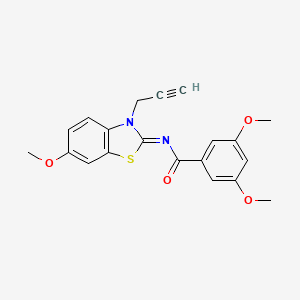
![1-(2,5-Dimethoxyphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2860206.png)